Methyl 3-(4-methylbenzenesulfonamido)benzoate

Catalog No.
S536386
CAS No.
M.F
C15H15NO4S
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-methylbenzenesulfonamido)benzoate

Product Name

Methyl 3-(4-methylbenzenesulfonamido)benzoate

IUPAC Name

methyl 3-[(4-methylphenyl)sulfonylamino]benzoate

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3

InChI Key

CVKBYFCJQSPBOI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

methyl 3-(((4-methylphenyl)sulfonyl)amino)benzoate

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC

Description

The exact mass of the compound Methyl 3-(4-methylbenzenesulfonamido)benzoate is 305.0722 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - meta-Aminobenzoates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methyl 3-(4-methylbenzenesulfonamido)benzoate, with the chemical formula C₁₅H₁₅NO₄S, is an organic compound that features a benzoate moiety substituted with a sulfonamide group. This compound is characterized by its sulfonamide functional group, which is known for its wide range of biological activities, particularly in medicinal chemistry. The presence of the methyl group on the para position of the benzenesulfonamide enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

  • Nucleophilic Substitution: The sulfonamide group can act as a leaving group, allowing for nucleophilic attack at the benzoate carbon.
  • Hydrolysis: In aqueous conditions, the ester bond can undergo hydrolysis to yield the corresponding benzoic acid and sulfonamide.
  • Reactivity with β-Catenin: This compound has been noted to bind to β-catenin, affecting its degradation pathway, which is significant in cellular signaling processes related to cancer .

Methyl 3-(4-methylbenzenesulfonamido)benzoate exhibits notable biological activities, particularly:

  • Anticancer Properties: The compound's interaction with β-catenin suggests a potential role in cancer therapy by modulating pathways involved in tumor growth and proliferation.
  • Antimicrobial Activity: Compounds containing sulfonamide groups are often evaluated for their antimicrobial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

The synthesis of Methyl 3-(4-methylbenzenesulfonamido)benzoate can be achieved through several methods:

  • Sulfonamidation Reaction:
    • The reaction of 3-benzoic acid with p-toluenesulfonamide under acidic conditions can yield the desired sulfonamide derivative.
  • Esterification:
    • The resulting sulfonamide can be converted into the methyl ester using methanol and an acid catalyst.
  • Alternative Synthetic Routes:
    • Various synthetic pathways involving different coupling agents and reaction conditions have been explored in literature to optimize yield and purity .

Methyl 3-(4-methylbenzenesulfonamido)benzoate has several applications:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further drug development.
  • Biochemical Research: Due to its interactions with cellular pathways, it serves as a useful tool in studying mechanisms of action in cancer biology.

Several compounds share structural similarities with Methyl 3-(4-methylbenzenesulfonamido)benzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoateContains bromine and chlorine substituentsAltered electronic properties due to halogens
Methyl 3-(methylsulfonylamino)benzoateFeatures a methylsulfonyl group instead of sulfonamideDifferent mechanism of action due to sulfonyl group
Methyl 4-[2-(4-methylbenzenesulfonamido)-3-phenylpropanamido]benzoateMore complex structure with additional phenyl groupPotentially enhanced biological activity

These compounds highlight the diversity within the sulfonamide derivatives while emphasizing the unique structure and potential applications of Methyl 3-(4-methylbenzenesulfonamido)benzoate in medicinal chemistry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

305.07217913 g/mol

Monoisotopic Mass

305.07217913 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Hwang SY, Deng X, Byun S, Lee C, Lee SJ, Suh H, Zhang J, Kang Q, Zhang T, Westover KD, Mandinova A, Lee SW. Direct Targeting of β-Catenin by a Small Molecule Stimulates Proteasomal Degradation and Suppresses Oncogenic Wnt/β-Catenin Signaling. Cell Rep. 2016 Jun 28;16(1):28-36. doi: 10.1016/j.celrep.2016.05.071. Epub 2016 Jun 16. PubMed PMID: 27320923; PubMed Central PMCID: PMC4957947.

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